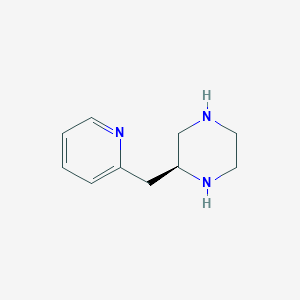

(S)-2-(Pyridin-2-ylmethyl)piperazine

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

CAS No. |

1217471-34-5 |

|---|---|

Molecular Formula |

C10H15N3 |

Molecular Weight |

177.25 g/mol |

IUPAC Name |

(2S)-2-(pyridin-2-ylmethyl)piperazine |

InChI |

InChI=1S/C10H15N3/c1-2-4-12-9(3-1)7-10-8-11-5-6-13-10/h1-4,10-11,13H,5-8H2/t10-/m0/s1 |

InChI Key |

BNVDJCJTNXGSDK-JTQLQIEISA-N |

Isomeric SMILES |

C1CN[C@H](CN1)CC2=CC=CC=N2 |

Canonical SMILES |

C1CNC(CN1)CC2=CC=CC=N2 |

Origin of Product |

United States |

The Chemical Significance of Piperazine and Pyridine Moieties

The piperazine (B1678402) ring, a six-membered heterocycle containing two nitrogen atoms at the 1 and 4 positions, is a cornerstone in the design of a vast array of biologically active molecules. researchgate.netresearchgate.net Its presence in numerous approved drugs is a testament to its favorable properties. The two nitrogen atoms provide sites for substitution, allowing for the creation of diverse molecular libraries with tailored characteristics. biointerfaceresearch.com This disubstituted nature enables the piperazine ring to act as a versatile linker or scaffold, orienting other functional groups in specific spatial arrangements. researchgate.net Furthermore, the piperazine moiety often enhances the water solubility and oral bioavailability of drug candidates, crucial parameters in pharmaceutical development. europa.eu

Similarly, the pyridine (B92270) ring, a six-membered aromatic heterocycle containing one nitrogen atom, is a ubiquitous feature in medicinal chemistry. nih.gov Its aromaticity and the presence of the nitrogen atom imbue it with distinct electronic properties, allowing it to participate in various non-covalent interactions, such as hydrogen bonding and π-stacking, which are critical for molecular recognition at biological targets. The pyridine moiety is a key component in a multitude of natural products and synthetic drugs, contributing significantly to their pharmacological profiles. nih.gov

The Paramount Importance of Chirality in Molecular Design

Chirality, the property of a molecule being non-superimposable on its mirror image, is a fundamental concept in advanced molecular design. Biological systems, such as enzymes and receptors, are themselves chiral and often exhibit a high degree of stereoselectivity, meaning they interact differently with the two enantiomers (mirror-image isomers) of a chiral molecule. This differential interaction can lead to one enantiomer having a desired therapeutic effect while the other is inactive or, in some cases, even toxic.

The recognition of the profound impact of chirality on pharmacological activity has led to a paradigm shift in drug development, with a strong emphasis on the synthesis and evaluation of single enantiomers. The ability to control the three-dimensional arrangement of atoms in a molecule is crucial for optimizing its interaction with a biological target, thereby enhancing its potency and selectivity. Asymmetric synthesis, the process of selectively producing one enantiomer of a chiral compound, has become an indispensable tool in modern chemistry. Chiral piperazine (B1678402) derivatives, such as (S)-2-(Pyridin-2-ylmethyl)piperazine, serve as valuable chiral building blocks or as chiral ligands in asymmetric catalysis, enabling the synthesis of other enantiomerically pure molecules. The development of synthetic methods to access these chiral piperazines in high enantiomeric purity is an active area of research. dicp.ac.cnrsc.org

Coordination Chemistry of S 2 Pyridin 2 Ylmethyl Piperazine and Its Analogues

Ligand Design Principles for Multidentate Coordination

Pyridine (B92270) and Amine Donor Moieties in Chelation

The combination of pyridine and amine functionalities within a single molecule creates a powerful chelating agent. Pyridine, a six-membered aromatic heterocycle containing a nitrogen atom, acts as a σ-donor and a π-acceptor, contributing to the stability of metal complexes. The nitrogen atom in the pyridine ring is readily available for coordination with metal ions. researchgate.net The incorporation of electron-donating groups onto the pyridine ring can further enhance its basicity and coordination ability. biointerfaceresearch.com

Amine groups, such as the piperazine (B1678402) ring in (S)-2-(Pyridin-2-ylmethyl)piperazine, are excellent σ-donors. Piperazine is a six-membered ring containing two nitrogen atoms at opposite positions, which can be substituted to create ligands with varying denticity. nih.govnih.gov The ability of these nitrogen atoms to donate their lone pair of electrons makes them effective binding sites for metal ions. nih.govnih.gov

When these two moieties are combined, as in pyridinylmethyl-piperazine derivatives, they can form stable five- or six-membered chelate rings with a metal ion. The formation of these rings, known as the chelate effect, significantly enhances the thermodynamic stability of the complex compared to coordination with individual monodentate pyridine and amine ligands. core.ac.uk This increased stability is largely due to a favorable entropy change upon chelation. core.ac.uk The flexible alkyl linker connecting the pyridine and piperazine units allows the ligand to adopt a conformation that minimizes steric strain and optimizes the coordination geometry around the metal center.

Studies on related ligands demonstrate this principle. For example, chelating ligands based on secondary amines like bis(pyridine-2-yl)amine have been used to create rigid chelating motifs for platinum(II) compounds. nih.gov Similarly, the combination of pyrimidine (B1678525) and piperazine units has been explored for their metal-chelating properties, where the adjacent nitrogen atoms of the pyrimidine moiety can participate in complex formation. nih.gov

Design of Macrocyclic Metal-Binding Receptors

The principles of using pyridine and amine donors extend to the design of more complex macrocyclic receptors. These large, cyclic molecules are designed to selectively bind specific metal ions, often within a preorganized cavity. nih.govscispace.com The inclusion of pyridine and piperazine moieties into a macrocyclic framework can enhance the stability and selectivity of the resulting metal complexes. nih.gov

The design of these receptors involves considering the "hard" and "soft" acid-base theory. "Hard" metal ions (e.g., alkali and alkaline earth metals) tend to bind preferentially to "hard" donor atoms like oxygen, while "soft" metal ions (e.g., heavy transition metals) prefer "soft" donors like sulfur and nitrogen. By incorporating a mix of donor atoms, such as the nitrogen atoms from pyridine and piperazine, macrocycles can be tailored to bind specific transition metal ions.

For example, macrocycles containing both pyridine and piperazine units have been synthesized, with ring sizes ranging from 17 to 26 atoms. nih.gov The conformation of the piperazine ring (chair or boat) within the macrocycle significantly influences its metal-binding ability. nih.gov Research on a 15-membered pentaaza macrocycle containing a pyridine and a piperazine ring highlighted the importance of having at least five nitrogen donor atoms in the backbone to form stable complexes for applications like medical imaging. scispace.com The kinetic inertness and thermodynamic stability of metal complexes with macrocyclic ligands like those based on 1,4,7-triazacyclononane (B1209588) (tacn) and 1,4,7,10-tetraazacyclododecane (B123705) (cyclen) make them valuable for mimicking metalloenzymes and developing sensors. nih.gov

Complexation with Transition Metal Ions

The interaction of this compound and its analogues with transition metal ions leads to the formation of a diverse range of coordination complexes with specific structures and stabilities.

Formation of Chelates and Metal-Piperazine Complexes

Ligands containing both pyridine and piperazine moieties readily form chelate complexes with transition metal ions. The nitrogen atoms from both the pyridine ring and the piperazine ring can coordinate to the metal center. In a simple bidentate coordination, the pyridine nitrogen and one of the piperazine nitrogens would bind to the metal. In more complex scenarios, particularly with substituted piperazine ligands, multidentate coordination is common.

For instance, a ligand analogous to the subject compound, (2-piperazine-1-yl-ethyl)-pyridin-2-yl-methylene-amine, acts as a tridentate ligand, with the piperazine nitrogen participating in coordination to form structurally diverse complexes with group 12 metals (Zn, Cd, Hg). rsc.orgresearchgate.net Similarly, N,N'-bis(pyridin-2-ylmethyl)piperazine derivatives can act as tetradentate ligands, coordinating through both pyridine nitrogens and both piperazine nitrogens to a single metal center. nih.gov The formation of these complexes is often achieved by reacting the ligand with a metal salt in a suitable solvent. dalalinstitute.com

The stoichiometry of the resulting complexes can vary. For example, with a tetradentate ligand, a 1:1 metal-to-ligand ratio is common. However, depending on the ligand structure and reaction conditions, other stoichiometries, such as 2:1 or 2:2 metal-to-ligand ratios, can also be observed, especially with macrocyclic ligands. scispace.com

Specific Coordination Modes and Geometries

The coordination of this compound analogues to transition metals can result in various coordination geometries, largely dictated by the electronic configuration and size of the metal ion, as well as the steric and conformational constraints of the ligand.

Commonly observed geometries include:

Octahedral: This is a frequent coordination geometry for transition metal complexes. In the case of a tetradentate ligand like a bis(pyridinylmethyl)piperazine, the four nitrogen atoms of the ligand would occupy four coordination sites, with the remaining two sites typically filled by solvent molecules or counter-ions. A cadmium(II) complex with a piperazine-containing ligand has been shown to exhibit a distorted octahedral environment. rsc.orgresearchgate.net

Square Pyramidal: This five-coordinate geometry is also observed. For example, a zinc(II) complex with N,N'-bis(6-(2-hydroxymethyl) pyridylmethyl)piperazine displays a distorted square-pyramidal coordination. nih.gov Similarly, an Hg(II) complex with a related ligand adopts a square-pyramidal geometry. rsc.orgresearchgate.net

Trigonal Bipyramidal: Another five-coordinate geometry, seen in a zinc(II) complex where the geometry is intermediate between trigonal bipyramidal and square pyramidal. rsc.orgresearchgate.net

Tetrahedral: This geometry is less common for multidentate ligands but has been observed for a zinc(II) ion in a complex with a piperazine-pyridine derivative. rsc.orgresearchgate.net

| Metal Ion | Ligand Analogue | Coordination Geometry | Reference |

| Zn(II) | (2-piperazine-1-yl-ethyl)-pyridin-2-yl-methylene-amine | Trigonal bipyramidal/Square pyramidal & Tetrahedral | rsc.org, researchgate.net |

| Cd(II) | (2-piperazine-1-yl-ethyl)-pyridin-2-yl-methylene-amine | Distorted Octahedral | rsc.org, researchgate.net |

| Hg(II) | (2-piperazine-1-yl-ethyl)-pyridin-2-yl-methylene-amine | Square Pyramidal | rsc.org, researchgate.net |

| Zn(II) | N,N'-bis(6-(2-hydroxymethyl)pyridylmethyl)piperazine | Distorted Square-pyramidal | nih.gov |

| Cd(II) | N-(6-(2-hydroxymethyl)pyridylmethyl)-N'-(2-pyridylmethyl)piperazine | Pentagonal Bipyramidal | nih.gov |

| Cu(II) | 17-membered Pyridine-Piperazine Macrocycle | Five-coordinate | scispace.com |

| Zn(II) | 17-membered Pyridine-Piperazine Macrocycle | Hexacoordinate | scispace.com |

Solution Equilibria and Thermodynamic Stability of Metal Complexes

The stability of metal complexes in solution is a critical aspect of their chemistry, quantified by stability constants (log K). Higher values of log K indicate greater stability. The stability of complexes with pyridinylmethyl-piperazine ligands is influenced by several factors, including the nature of the metal ion and the chelate effect.

The Irving-Williams series describes the general trend in the stability of high-spin octahedral complexes of first-row transition metals, which is largely independent of the ligand: Mn(II) < Fe(II) < Co(II) < Ni(II) < Cu(II) > Zn(II). researchgate.net This trend is often observed for complexes with piperazine-based ligands. The exceptionally high stability of Cu(II) complexes is attributed to the Jahn-Teller effect, which provides extra stabilization. nih.gov

Potentiometric titrations are commonly used to determine the protonation constants of the ligand and the stability constants of its metal complexes in solution. Studies on piperazine derivatives have shown that the stability of their metal complexes often follows the Irving-Williams order.

For example, a study on a 17-membered macrocycle containing pyridine and piperazine moieties revealed a remarkably high selectivity for Cu(II) over other first-row transition metals, with a stability constant significantly higher than that for the Zn(II) complex. scispace.com

| Metal Ion | Ligand | log K | Conditions | Reference |

| Co(II) | 1,4-bis(3-aminopropyl)-piperazine | 7.93 | 25 °C, 0.1 M NaNO₃ | rsc.org (analogue) |

| Ni(II) | 1,4-bis(3-aminopropyl)-piperazine | 9.90 | 25 °C, 0.1 M NaNO₃ | rsc.org (analogue) |

| Cu(II) | 1,4-bis(3-aminopropyl)-piperazine | 13.72 | 25 °C, 0.1 M NaNO₃ | rsc.org (analogue) |

| Zn(II) | 1,4-bis(3-aminopropyl)-piperazine | 8.82 | 25 °C, 0.1 M NaNO₃ | rsc.org (analogue) |

| Cu(II) | 17-membered Pyridine-Piperazine Macrocycle (3) | 22.01 | 25 °C, 0.15 M NaCl | scispace.com (analogue) |

| Zn(II) | 17-membered Pyridine-Piperazine Macrocycle (3) | 10.45 | 25 °C, 0.15 M NaCl | scispace.com (analogue) |

The thermodynamic parameters, enthalpy (ΔH°) and entropy (ΔS°), provide further insight into the complexation process. The formation of chelate complexes is often driven by a large positive entropy change, resulting from the release of a greater number of solvent molecules upon coordination of a single multidentate ligand compared to multiple monodentate ligands. core.ac.uk

Characterization of Metal Complexes

The characterization of metal complexes formed with this compound and its analogues is crucial for understanding their chemical behavior and potential applications. A combination of spectroscopic and structural methods provides a comprehensive picture of the ligand's coordination to metal centers.

Spectroscopic Techniques (e.g., UV-Vis, EPR, pH-Potentiometry)

Spectroscopic techniques are vital for probing the electronic environment of the metal center and determining the stability of the complexes in solution.

UV-Visible (UV-Vis) Spectroscopy : The formation of metal complexes with piperazine-based ligands can be monitored using UV-Vis spectroscopy. Metal binding is typically observed through a change in the intensity and a shift in the wavelength (λmax) of the ligand's absorption bands. biointerfaceresearch.com For instance, piperazine-based ligands may exhibit absorption peaks that shift upon coordination to a metal ion, indicating the interaction between the metal's d-orbitals and the ligand's molecular orbitals. biointerfaceresearch.com

Electron Paramagnetic Resonance (EPR) Spectroscopy : EPR is a powerful technique for characterizing complexes with unpaired electrons, such as those of Cu(II). For bimetallic copper(II) complexes with tetradentate ligands derived from piperazine, EPR spectroscopy, in conjunction with other methods, helps in elucidating the structure and the nature of the metal-ligand bonding. biointerfaceresearch.com

pH-Potentiometry : Potentiometric titrations are employed to determine the protonation constants of the ligands and the stability constants of their corresponding metal complexes in aqueous solutions. researchgate.netnih.gov This method provides quantitative data on the affinity of the ligand for different metal ions. For example, equilibrium studies on piperazine-containing macrocycles have been conducted to determine their total basicity and stability constants with a series of divalent transition metal ions like Mn(II), Ni(II), Cu(II), and Zn(II). researchgate.netnih.gov These studies reveal how the structural rigidity imparted by the piperazine moiety influences the stability of the metal complexes. nih.gov

| Technique | Observation | Information Gained |

| UV-Vis Spectroscopy | Shift in λmax and/or change in absorption intensity upon metal addition. biointerfaceresearch.com | Confirmation of metal-ligand complex formation in solution. biointerfaceresearch.com |

| EPR Spectroscopy | Signals characteristic of paramagnetic metal centers (e.g., Cu(II)). biointerfaceresearch.com | Information on the electronic structure and geometry of paramagnetic complexes. biointerfaceresearch.com |

| pH-Potentiometry | Determination of protonation and stability constants (log K). researchgate.netnih.gov | Quantitative measure of ligand basicity and thermodynamic stability of metal complexes. researchgate.netnih.gov |

Structural Analysis of Metal-Ligand Complexes

Single-crystal X-ray diffraction is the definitive method for determining the precise three-dimensional structure of metal-ligand complexes, revealing bond lengths, bond angles, and coordination geometries.

In some structures, the piperazine ring acts as a bridge between metal centers, leading to the formation of coordination polymers. rsc.orgresearchgate.netrsc.org For instance, with piperazine (pz) itself, a polymeric compound with the composition [Zn(quin)₂(pz)]ₙ was isolated. rsc.org The flexibility of some piperazine-derived ligands allows for the creation of high-connectivity 2D or 3D networks. nih.gov The structural features of the complexes, such as the metal-nitrogen (M-N) bond lengths, are generally in accordance with the ionic radius of the metal. rsc.orgresearchgate.net

| Metal Ion | Ligand Type | Coordination Geometry | Key Structural Feature |

| Zn(II) | Tridentate piperazine-pyridine amine | Distorted tetrahedral & Trigonal bipyramidal/Square pyramidal rsc.orgresearchgate.net | Ligand coordinates through piperazine and pyridine nitrogens. rsc.orgresearchgate.net |

| Cd(II) | Tridentate piperazine-pyridine amine | Distorted octahedral rsc.orgresearchgate.net | Forms a polymeric structure. rsc.orgresearchgate.net |

| Hg(II) | Tridentate piperazine-pyridine amine | Square-pyramidal rsc.orgresearchgate.net | Mononuclear complex. rsc.orgresearchgate.net |

| Ni(II) | Piperazine-containing macrocycle | Distorted octahedral researchgate.net | Piperazine ring in a boat conformation. nih.gov |

Role of Chiral Piperazine Ligands in Metal-Catalyzed Reactions

Chiral piperazine ligands, such as this compound, are pivotal in asymmetric catalysis. When complexed with a metal, the chiral environment created by the ligand can effectively control the stereochemical outcome of a chemical reaction.

Asymmetric Catalysis with Chiral Metal-Ligand Complexes

The synthesis of optically active compounds, particularly chiral amines and piperazin-2-ones, is of great importance in medicinal chemistry. dicp.ac.cnacs.org Metal complexes featuring chiral piperazine-based ligands have emerged as effective catalysts for these transformations.

A notable application is the palladium-catalyzed asymmetric hydrogenation of pyrazin-2-ols to produce chiral piperazin-2-ones. dicp.ac.cnrsc.org Using a palladium catalyst with a chiral phosphine (B1218219) ligand, various 5,6-disubstituted pyrazin-2-ols were successfully hydrogenated to yield the corresponding piperazin-2-ones with high yields and excellent enantioselectivities (up to 90% ee). dicp.ac.cn

Furthermore, earth-abundant metals are gaining traction for these reactions. A chiral aminobenzimidazole manganese(I) complex has been developed for the asymmetric transfer hydrogenation (ATH) of a wide range of ketimines. acs.org This system efficiently reduces challenging substrates, including heteroatom-containing imines and diarylimines, to the corresponding chiral amines with up to 99% yield and 99% enantiomeric excess (ee). acs.org The success with heteroatom-containing substrates is significant, as these can often poison noble metal catalysts. acs.org

| Reaction Type | Catalyst System | Substrate | Product | Enantioselectivity (ee) |

| Asymmetric Hydrogenation | Pd(OCOCF₃)₂ / (R)-TolBINAP | 5,6-Disubstituted pyrazin-2-ols | Chiral piperazin-2-ones | 84–90% dicp.ac.cn |

| Asymmetric Transfer Hydrogenation | Chiral aminobenzimidazole Mn(I) complex | Heteroatom-containing ketimines | Chiral amines | up to 99% acs.org |

| Asymmetric Transfer Hydrogenation | Chiral aminobenzimidazole Mn(I) complex | Diarylimines | Chiral diarylmethylamines | up to 99% acs.org |

Metal-Catalyzed Oxidations and Aziridination

Complexes of ligands analogous to this compound are also employed in oxidation and aziridination reactions. Multidentate ligands containing pyridine and amine donors, including piperazine moieties, are used to create manganese, iron, and copper complexes for biologically-inspired oxidations. nih.gov The oxidation of piperazine derivatives themselves using mercury-EDTA has been studied as a model system, leading to products like piperazine-2,3-diones. nih.gov

In the realm of C-N bond formation, copper complexes of pyridine-diazacycloalkanes serve as catalysts for the aziridination of alkenes. nih.gov A palladium-mediated C-H aziridination of substituted piperazin-2-ones has also been developed, yielding synthetically useful bicyclic aziridines. rsc.org This reaction demonstrates the ability to functionalize the piperazine core directly, showcasing another facet of its utility in catalysis. rsc.org

Mechanistic Insights into Chiral Induction in Catalysis

Understanding the mechanism of chiral induction is key to designing more effective asymmetric catalysts. In the palladium-catalyzed asymmetric hydrogenation of pyrazin-2-ols, mechanistic studies suggest that the reaction proceeds via piperazin-2-one (B30754) intermediates. dicp.ac.cn It is proposed that the tautomerization of an enamine to an imine intermediate is a rapid process, potentially involving a dynamic kinetic resolution that allows for high enantioselectivity. dicp.ac.cn

For the manganese-catalyzed asymmetric transfer hydrogenation, control experiments and deuterium (B1214612) labeling studies suggest that the reaction likely proceeds via an outer-sphere mechanism. acs.org In this pathway, the chiral ligand environment around the manganese hydride facilitates a stereoselective transfer of the hydride to the imine substrate. This is enabled by noncovalent interactions between the manganese hydride and the substrate, which positions the reactants for a highly enantioselective transformation. acs.org

In the Pd-catalyzed C-H aziridination of piperazin-2-ones, kinetic analysis revealed that an additive like succinic acid was crucial for promoting the desired C-N bond formation (aziridination) over competitive C-O bond formation (acetoxylation). rsc.org The acid was found to influence the equilibrium between monomeric and dimeric palladium species in the rate-determining step of the reaction, highlighting the subtle factors that control reaction pathways in metal catalysis. rsc.org

Computational and Theoretical Investigations of S 2 Pyridin 2 Ylmethyl Piperazine Systems

Molecular Modeling and Docking Studies of Molecular Interactions

Molecular modeling and docking are powerful computational tools used to predict the binding orientation and affinity of a ligand to a target protein. These studies are crucial for rational drug design and for understanding the mechanistic basis of a compound's biological activity.

Protein-Ligand Interaction Analysis (Structural Basis)

Molecular docking studies have been instrumental in elucidating how pyridine (B92270) and piperazine-containing ligands, including structures related to (S)-2-(Pyridin-2-ylmethyl)piperazine, interact with various protein targets. For instance, derivatives have been docked into the active sites of enzymes like urease and topoisomerase II, revealing key binding modes. nih.govnih.gov

In a study involving pyridinylpiperazine derivatives as urease inhibitors, docking analysis showed that a parent compound formed conventional hydrogen bonds with Lys716 and Thr33, and additional π-donor hydrogen and π-alkyl interactions with Tyr32 and Val744 within the urease active site. nih.gov Similarly, docking of phenylpiperazine derivatives into the DNA-Topo II complex indicated the potential for hydrogen bonding with aspartate residues. nih.gov Another study on piperazine-linked imidazo[1,2-a]pyridine (B132010) derivatives found that these molecules could effectively bind to various biological targets due to the flexible nature of the piperazine (B1678402) ring. researchgate.net

The interaction of a related 1-phenyl-3-(4-(pyridin-2-ylmethyl)piperazin-1-yl)-1H-pyrazolo[4,3-b]pyridine with a structural protein (PDB ID: 1jff) resulted in a binding energy of -4.81 kcal/mol, indicating a stable interaction. researchgate.net Furthermore, studies on 1-(2-Pyridyl)piperazine derivatives targeting 5-HT7 receptors, which are overexpressed in glioblastoma, confirmed binding through molecular docking, with calculated inhibition constants (Ki) as low as 14.85 ± 0.32 nM. nih.gov

These analyses consistently highlight the importance of hydrogen bonding, hydrophobic interactions, and π-stacking in the stabilization of the ligand-protein complex. The pyridine ring frequently engages in π-π stacking or π-alkyl interactions, while the nitrogen atoms of the piperazine ring often act as hydrogen bond acceptors or can be protonated to form ionic interactions. nih.govnih.govindexcopernicus.com

Table 1: Summary of Key Protein-Ligand Interactions for Pyridine-Piperazine Derivatives

| Ligand Class | Protein Target | Key Interacting Residues | Type of Interaction | Ref |

| Pyridinylpiperazine Derivative | Urease | Lys716, Thr33, Tyr32, Val744 | Hydrogen Bond, π-donor H-bond, π-alkyl | nih.gov |

| Phenylpiperazine Derivative | Topoisomerase II | Aspartate residues | Hydrogen Bond | nih.gov |

| Piperazine-linked Imidazo[1,2-a]pyridine | Various cancer targets | Not specified | Flexible binding | researchgate.net |

| 1-(2-Pyridyl)piperazine Derivative | 5-HT7 Receptor | Not specified | High-affinity binding | nih.gov |

| 1-Phenyl-3-(4-(pyridin-2-ylmethyl)piperazin-1-yl)-1H-pyrazolo[4,3-b]pyridine | Structural Protein (1jff) | Not specified | Favorable binding energy | researchgate.net |

Ligand Binding Site Characterization

The characterization of the ligand binding site is complementary to interaction analysis and focuses on the properties of the protein's active pocket. Studies on various receptors and enzymes reveal that binding sites accommodating pyridine-piperazine scaffolds are often well-defined pockets featuring a combination of hydrophobic and polar residues. This allows for the specific interactions described previously.

For example, in the case of piperazin-1-ylpyridazine derivatives targeting the dCTPase enzyme, the active site was identified and shown to involve residues like Arg109, His51, Gln52, and Gly80 in hydrogen bonding, while other residues such as Ala108, Phe23, and Trp47 provide a hydrophobic environment. indexcopernicus.com The pyridazine (B1198779) ring of one potent compound formed a π-π stacking interaction with Arg109. indexcopernicus.com

In another example, the binding site for σ1 receptor ligands was found to be stabilized by a crucial hydrogen bond with residue Glu172. nih.gov The characterization of binding sites is not limited to enzymes; it extends to protein aggregates relevant in neurodegenerative diseases. nih.gov Studies on such systems have revealed the existence of multiple binding sites for small molecule ligands on fibrils of amyloid-beta, tau, and alpha-synuclein. nih.gov The discovery of new allosteric binding sites, separate from the active site, has also been reported, which can be crucial for modulating protein-protein interactions. nih.gov

Quantum Chemical and Electronic Structure Calculations

Quantum chemical methods, particularly Density Functional Theory (DFT), provide a deeper understanding of the intrinsic properties of molecules like this compound. These calculations can predict molecular geometry, electronic distribution, and reactivity, complementing experimental findings.

Density Functional Theory (DFT) Studies of Molecular Properties

DFT has become a popular and precise method for estimating a wide range of molecular properties. jksus.org It is frequently used to optimize molecular geometries (bond lengths and angles) and to calculate vibrational frequencies. jksus.orgnih.gov For piperazine and pyridine derivatives, DFT calculations, often using the B3LYP functional with various basis sets (e.g., 6-311G**, 6-31+G*), have shown good agreement with experimental data where available. jksus.orgnih.govnih.govmostwiedzy.pl

In studies of related piperazine derivatives, DFT has been used to calculate heats of formation, bond dissociation energies to evaluate thermal stability, and thermodynamic properties. jksus.orgnih.gov For instance, a study on 1-phenylpiperazin-1,4-diium nitrate (B79036) monohydrate demonstrated that the WB97XD functional provided optimized geometric parameters with a low root-mean-square deviation (RMSD) compared to experimental crystal structures. jksus.org Similar studies on Ni(II) and Cu(II) complexes of piperazine derivatives have also employed DFT to optimize geometries and analyze electronic properties. itu.edu.tr

Table 2: Representative DFT Functionals and Basis Sets for Piperazine/Pyridine Systems

| Compound Type | DFT Functional | Basis Set | Calculated Properties | Ref |

| Phenylpiperazine derivative | B3LYP-D, WB97XD | 6-311++G | Geometry, Electronic & Vibrational Properties, Thermodynamics | jksus.org |

| Substituted Piperidines | B3LYP | 6-311G | Heats of Formation, Bond Dissociation Energies | nih.gov |

| Halo-pyridines/pyrazines | B3LYP | 6-31+G | Electron Affinities, Potential Energy Curves | mostwiedzy.pl |

| Acridine, Phenazine | BLYP, B3LYP | 6-31G | Geometry, Vibrational Frequencies | nih.gov |

| Piperazine dihydrazide complexes | B3LYP | 6-311++G(d,p) | Geometry, HOMO-LUMO, NMR shifts | itu.edu.tr |

Analysis of Electronic Distribution and Reactivity

Analysis of the electronic structure provides insight into a molecule's reactivity. Key parameters derived from DFT calculations include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is an indicator of chemical reactivity and kinetic stability. A smaller gap suggests higher reactivity. itu.edu.tr

For metal complexes of piperazine derivatives, the calculated band gaps were found to be much smaller than for the free ligands, indicating altered electronic properties upon coordination. itu.edu.tr Molecular Electrostatic Potential (MEP) maps are also calculated to identify electrophilic and nucleophilic sites. These maps visualize the charge distribution and are useful for predicting sites susceptible to electrophilic or nucleophilic attack, which often correspond to regions involved in hydrogen bonding. jksus.org

Furthermore, Natural Bond Orbital (NBO) analysis can be performed to study electronic exchanges and charge transfer reactions between donor and acceptor orbitals within the molecule. jksus.org Hirshfeld Surface Analysis is another tool used to visualize and quantify intermolecular interactions within a crystal structure. jksus.org

Theoretical Studies of Exchange Coupling and Magnetic Properties in Related Metal Complexes

The this compound ligand, with its multiple nitrogen donor atoms, is capable of forming complexes with transition metal ions. biointerfaceresearch.com When two or more metal centers are present in a complex, they can interact magnetically, a phenomenon described by the magnetic exchange coupling constant, J. Theoretical calculations, primarily using DFT, are essential for understanding and predicting these magnetic properties.

Theoretical studies on polymeric Cu(II)-pyrimidine-carboxylate complexes have employed DFT to calculate the J exchange coupling constants of Cu-Cu interactions. asianpubs.org In more complex heterobimetallic systems, such as those with an M²⁺(μ-OH)Fe³⁺ core, DFT calculations have been used to analyze the exchange pathways. These studies reveal that J is a sum of antiferromagnetic contributions (from 2-electron pathways) and ferromagnetic contributions (from 3-electron pathways). researchgate.net The analysis showed that while DFT can reliably evaluate the antiferromagnetic terms, it may underestimate the ferromagnetic contributions, highlighting the complexity of these calculations. researchgate.net The specific arrangement of the bridging ligands between the metal centers is critical in determining the sign and magnitude of the magnetic coupling.

Mechanistic Studies of Chemical Reactions

Computational chemistry provides powerful tools for investigating the intricate details of chemical reactions at a molecular level. For complex structures like this compound, these theoretical approaches can illuminate reaction pathways, characterize transient states, and predict the stereochemical outcomes of reactions.

The study of a chemical reaction's mechanism involves mapping the energetic landscape that connects reactants to products. A key feature of this landscape is the transition state (TS), which represents the highest energy point along the reaction coordinate. ariel.ac.ilyoutube.com This fleeting arrangement of atoms is not isolable experimentally, making computational modeling an indispensable tool for its characterization. youtube.com The energy difference between the reactants and the transition state defines the activation energy, a critical factor governing the reaction rate. youtube.com

For a reaction to proceed, molecules must gain sufficient energy to overcome this activation barrier. youtube.com Computational methods, such as Density Functional Theory (DFT), are employed to locate the geometry of the transition state and calculate its energy. mdpi.com This process allows chemists to understand the step-by-step bond-making and bond-breaking events that constitute the reaction pathway. youtube.com In some complex reactions, there may even be multiple, distinct transition states corresponding to different reaction mechanisms. ariel.ac.il While specific published mechanistic studies detailing the reaction pathways and transition states for reactions directly involving this compound are not prevalent in the reviewed literature, the principles of transition state theory are broadly applied to understand the reactivity of related heterocyclic compounds. ariel.ac.il For instance, studies on similar scaffolds often investigate isomerizations or reactions at the piperazine or pyridine nitrogen atoms, computationally identifying the transition states for these processes. ariel.ac.il

Stereoselectivity, the preference for the formation of one stereoisomer over another, is a critical aspect of modern organic synthesis, particularly in the development of chiral molecules like this compound. Computational methods offer profound insights into the origins of stereoselectivity. By calculating the energies of the diastereomeric transition states that lead to different stereoisomers, researchers can predict which product will be favored.

The stereochemical outcome is determined by the relative energy difference (ΔΔG‡) between these competing transition states. A lower energy transition state corresponds to a faster reaction rate and, therefore, the formation of the major product. Computational models can analyze the non-covalent interactions, such as steric hindrance and hydrogen bonding, within each transition state structure to explain why one is more stable than the other. This analysis provides a rational basis for designing catalysts or reaction conditions to enhance the selectivity for the desired stereoisomer. For chiral piperazine derivatives, computational assessments would be crucial in understanding how the existing stereocenter in this compound directs the stereochemical outcome of subsequent reactions.

Quantitative Structure-Property Relationships (QSPR)

Quantitative Structure-Property Relationship (QSPR) studies are a cornerstone of computational chemistry, aiming to build mathematical models that correlate the structural features of molecules with their physicochemical properties. researchgate.net This approach is invaluable for predicting the properties of new or untested compounds, thereby accelerating the design and discovery process. researchgate.net

Predictive QSPR models are developed by first calculating a set of numerical values, known as molecular descriptors, that encode structural, electronic, and physicochemical information about each molecule in a dataset. mdpi.comresearchgate.net These descriptors are then used as independent variables in a statistical regression analysis to build a mathematical equation that predicts a specific property of interest. researchgate.netopenpharmaceuticalsciencesjournal.com

In the context of piperazine derivatives, several QSAR (a subset of QSPR focused on biological activity) and QSPR studies have been conducted to develop predictive models for various properties. mdpi.comopenpharmaceuticalsciencesjournal.com For example, studies on piperazine derivatives as mTORC1 inhibitors and renin inhibitors have successfully developed models using techniques like Multiple Linear Regression (MLR). mdpi.comopenpharmaceuticalsciencesjournal.com These models use a combination of electronic, topological, geometrical, and physicochemical descriptors to predict biological activity. mdpi.com

The statistical validity of these models is crucial and is assessed using parameters like the coefficient of determination (R²), the cross-validation correlation coefficient (Q²), and the predictive R² (R²pred). openpharmaceuticalsciencesjournal.com High values for these parameters indicate a robust and predictive model. openpharmaceuticalsciencesjournal.com

The following table summarizes key findings from QSAR studies on piperazine derivatives, showcasing the types of descriptors used and the statistical quality of the developed models.

| Study Subject | Model Type | Key Molecular Descriptors | R² | Q² | R²pred | Reference |

| Piperazine derivatives as mTORC1 inhibitors | MLR | ELUMO, Electrophilicity index (ω), Molar refractivity (MR), Log S, PSA, Refractive index (n) | 0.74 | 0.56 | N/A | mdpi.com |

| Piperazine and Keto Piperazine derivatives as Renin Inhibitors | MLR | Constitutional descriptors (Sv, nDB, nO) | 0.846 | 0.818 | 0.821 | openpharmaceuticalsciencesjournal.com |

Table 1: Summary of QSAR Models for Piperazine Derivatives. ELUMO: Energy of the Lowest Unoccupied Molecular Orbital; Log S: Aqueous Solubility; PSA: Topological Polar Surface Area; Sv: Sum of valence electrons; nDB: Number of double bonds; nO: Number of oxygen atoms.

These studies demonstrate that properties of piperazine-containing compounds can be successfully modeled and predicted from their molecular structure. mdpi.comopenpharmaceuticalsciencesjournal.com The descriptors identified as significant, such as the energy of the lowest unoccupied molecular orbital (ELUMO), molar refractivity (MR), and various constitutional descriptors, provide insight into the structural features that govern the molecule's behavior. mdpi.comopenpharmaceuticalsciencesjournal.com Such predictive models are powerful tools for the in silico design of new molecules with desired properties. mdpi.com

Advanced Applications in Materials Science and Heterogeneous Catalysis

Design of Novel Materials Incorporating Piperazine (B1678402) Moieties

The integration of piperazine derivatives, including the pyridin-2-ylmethyl variant, into larger molecular architectures has led to the creation of new materials with tailored properties. These materials leverage the structural rigidity and coordinating ability of the piperazine ring.

Applications in Polymers and Coatings

The bifunctional nature of the piperazine unit makes it an excellent building block for polymerization reactions. The compound 1-Pyridin-2-ylmethyl-piperazine, a close analogue, is specifically explored for its potential in creating advanced polymers and coatings due to its unique structural properties chemimpex.com. Piperazine derivatives can be incorporated into polymeric chains, acting as linking units. For instance, piperazine has been used to create polymeric compounds with metals like zinc, forming coordination polymers rsc.org. These materials can form one-dimensional zigzag chain structures that further assemble into two-dimensional supramolecular networks nih.gov.

Large polyazamacrocycles that incorporate piperazine moieties are also a subject of interest. nih.gov These macrocyclic compounds can be synthesized through cyclization reactions and are designed to form stable complexes with various metal ions. The resulting metallated polymers and macrocycles are investigated for their unique material properties, which are influenced by the defined distances between metal centers, a feature controlled by the ligand framework. nih.gov

Functionalized Surfaces for Specific Applications

The ability of the pyridine (B92270) and piperazine nitrogen atoms to interact with surfaces makes these moieties ideal for surface functionalization. A significant application lies in the protection of metals from corrosion. Derivatives of pyridinylpiperazine are used to create protective films on metal surfaces, such as mild steel, in acidic environments. researchgate.netresearchgate.networldscientific.com This functionalization inhibits the corrosive process by blocking active sites on the metal.

Another emerging application for functionalized surfaces involving piperazine is in CO2 capture. Aqueous piperazine solutions have been identified as attractive solvents for capturing carbon dioxide, a process that relies on reactions occurring at the gas-liquid interface. rsc.org First-principles studies indicate that the piperazine molecule reacts with CO2, and understanding these surface-level interactions is critical for designing more efficient capture systems. rsc.org

Role in Corrosion Inhibition Mechanisms

The nitrogen-containing heterocyclic structure of (S)-2-(Pyridin-2-ylmethyl)piperazine derivatives makes them effective corrosion inhibitors, particularly for steel in acidic media. Their inhibitory action is attributed to their adsorption onto the metal surface, forming a barrier that prevents corrosive agents from reaching the metal.

Experimental and Theoretical Studies of Surface Interactions

The mechanism of corrosion inhibition by piperazine derivatives has been investigated through both experimental and theoretical methods. Experimental techniques such as weight loss measurements, potentiodynamic polarization, and electrochemical impedance spectroscopy (EIS) are employed to quantify the inhibition efficiency. researchgate.networldscientific.comscirp.org Studies show that the inhibition efficiency increases with the concentration of the piperazine derivative, reaching over 90% in some cases. researchgate.netresearchgate.net Potentiodynamic polarization studies often reveal that these compounds act as mixed-type inhibitors, meaning they suppress both the anodic (metal dissolution) and cathodic (hydrogen evolution) reactions of the corrosion process. researchgate.networldscientific.com The adsorption of these inhibitors on the metal surface typically follows the Langmuir adsorption isotherm, which describes the formation of a monolayer of the inhibitor on the surface. researchgate.net

Theoretical studies using Density Functional Theory (DFT) and molecular dynamics simulations provide deeper insight into the inhibitor-surface interactions. scirp.orgresearchgate.net These computational methods help to explain the reactivity of the inhibitor molecules and their adsorption behavior at a molecular level. researchgate.net DFT calculations can determine quantum chemical parameters that correlate the molecular structure of the inhibitor with its observed inhibition efficiency. scirp.org Simulations show that piperazine derivatives exhibit strong adsorption on metal surfaces, which is a key factor in their effectiveness as corrosion inhibitors in acidic environments. researchgate.net The interaction involves the donation of electrons from the nitrogen and oxygen atoms and the π-electrons of the aromatic rings to the vacant d-orbitals of the iron atoms on the steel surface.

| Inhibitor | Metal | Corrosive Medium | Concentration | Inhibition Efficiency (%) | Technique | Reference |

|---|---|---|---|---|---|---|

| 1-benzyl piperazine (P1) | Mild Steel | 3.9 M HCl | 10⁻³ M | >92% (for derivative P2) | Weight Loss, Potentiodynamic Polarization | researchgate.net |

| bis(1-benzyl piperazine) thiuram disulfide (P2) | C38 Steel | 5.5 M H₃PO₄ | 10⁻³ M | >98% | Weight Loss, Potentiodynamic Polarization | worldscientific.com |

| Tert-butyl-4-(2-(ethoxycarbonyl)benzofuran-5-yl)-piperazine-1-carboxylate | Mild Steel | 1 M HCl | 25 mM | 90-94% | Weight Loss | researchgate.net |

| Ethyl 5-(piperazin-1-yl)benzofuran-2-carboxylate | Mild Steel | 1 M HCl | 25 mM | 90-94% | Weight Loss | researchgate.net |

Heterogeneous and Homogeneous Catalysis Beyond Asymmetric Synthesis

While chiral ligands are famous for asymmetric synthesis, the this compound scaffold and its analogues are also pivotal in a broader range of catalytic transformations. Their versatility allows them to function both as ligands in homogeneous systems and as integral components of heterogeneous catalysts.

Catalyst Support and Ligand Role in Broad Catalytic Transformations

The piperazine ring and its substituents provide multiple coordination sites, making them versatile ligands for transition metal catalysts. rsc.org These ligands are utilized in a variety of catalytic reactions. For example, zinc(II) complexes with piperazine derivatives have been shown to catalyze the nucleophilic addition of amines to nitriles to form amidines. rsc.org In these homogeneous systems, the nature of the piperazine substituent can influence the outcome of the catalytic reaction. rsc.org Furthermore, manganese complexes featuring chiral aminobenzimidazole ligands have been successfully used for the asymmetric transfer hydrogenation of various imines, including those containing pyridine groups, showcasing the utility of such scaffolds in creating highly efficient catalysts. acs.org

In the realm of heterogeneous catalysis, piperazine derivatives serve as building blocks for creating recyclable, solid-supported catalysts. They can act as linkers in the formation of metal-organic frameworks (MOFs) and coordination polymers. nih.govrsc.org These materials possess well-defined structures with accessible metal centers that can act as catalytic sites. The inherent stability of these polymeric structures allows for easy separation of the catalyst from the reaction mixture and potential for recycling, a key advantage of heterogeneous catalysis. The use of piperazine-based compounds in catalysis is an active area of research, with applications extending to C-H functionalization and other important organic transformations. chemimpex.commdpi.com

| Catalytic Transformation | Type of Catalysis | Role of Piperazine Moiety | Metal Center | Reference |

|---|---|---|---|---|

| Amidine Formation | Homogeneous | Ligand | Zinc(II) | rsc.org |

| Asymmetric Transfer Hydrogenation of Imines | Homogeneous | Part of Chiral Ligand Scaffold | Manganese(I) | acs.org |

| C-H Functionalization | Homogeneous | Substrate/Ligand | Copper, Iridium | mdpi.com |

| Formation of Coordination Polymers | Heterogeneous (Catalyst Synthesis) | Linker/Support | Copper(II), Zinc(II) | rsc.orgnih.gov |

Future Research Directions and Emerging Trends

Integration of Advanced Spectroscopic and Computational Techniques for Comprehensive Characterization

Future research will undoubtedly benefit from the integration of advanced spectroscopic and computational methods to gain a deeper understanding of the structural and conformational properties of (S)-2-(Pyridin-2-ylmethyl)piperazine and its derivatives. While standard techniques like NMR and mass spectrometry provide fundamental characterization, more sophisticated approaches are needed to elucidate subtle stereochemical nuances that can significantly impact biological activity. nih.govresearchgate.net

For instance, the use of chiral-specific spectroscopic techniques, such as Vibrational Circular Dichroism (VCD) and Electronic Circular Dichroism (ECD), can provide detailed information about the absolute configuration and conformational preferences of chiral molecules in solution. Computational modeling, including Density Functional Theory (DFT) calculations, can complement these experimental techniques by predicting stable conformations and spectroscopic properties. nih.gov The conformation of the piperazine (B1678402) ring, which can adopt chair, boat, or twist-boat forms, is particularly important as it influences the spatial arrangement of substituents and their interactions with biological targets. nih.gov

Table 1: Advanced Spectroscopic and Computational Techniques

| Technique | Application for this compound |

| Vibrational Circular Dichroism (VCD) | Determination of absolute configuration and solution-state conformation. |

| Electronic Circular Dichroism (ECD) | Probing electronic transitions and chirality of the molecule. |

| Density Functional Theory (DFT) | Prediction of stable conformers, spectroscopic data, and reaction mechanisms. |

| Molecular Dynamics (MD) Simulations | Studying the dynamic behavior and conformational landscape in different environments. |

Exploration of Novel Synthetic Routes and Derivatization Strategies for Enhanced Selectivity

The development of efficient and stereoselective synthetic methods is crucial for accessing a diverse range of derivatives of this compound. While various methods for the synthesis of chiral piperazines exist, there is a continuous need for more versatile and scalable routes. mdpi.comnih.gov Future efforts will likely focus on catalytic asymmetric synthesis, which offers a more atom-economical and environmentally friendly approach compared to the use of chiral auxiliaries. rsc.orgnih.gov

Furthermore, derivatization strategies will play a key role in fine-tuning the properties of the parent compound. nih.gov This includes the introduction of various substituents on the piperazine ring and the pyridine (B92270) moiety to modulate factors like solubility, metabolic stability, and target-binding affinity. researchgate.netresearchgate.net The development of novel derivatization reagents and methodologies will be essential for creating libraries of compounds for high-throughput screening and structure-activity relationship (SAR) studies. nih.govresearchgate.net

Expansion of Applications in Diverse Chemical Disciplines

The versatile structure of this compound makes it a valuable scaffold for applications beyond medicinal chemistry. The presence of multiple nitrogen atoms allows it to act as a ligand for various metal ions, opening up possibilities in coordination chemistry and catalysis. nih.govnih.gov Chiral piperazine derivatives have already shown promise as catalysts in asymmetric reactions. unl.pt

Future research could explore the use of metal complexes of this compound and its derivatives in areas such as:

Asymmetric Catalysis: Development of novel catalysts for stereoselective transformations.

Materials Science: Incorporation into metal-organic frameworks (MOFs) or polymers with unique properties.

Sensing and Imaging: Design of fluorescent probes for the detection of specific analytes.

The exploration of these diverse applications will not only broaden the utility of this compound but also contribute to advancements in various fields of chemistry.

Challenges and Opportunities in Chiral Piperazine Research

Despite the significant progress in the field of chiral piperazine chemistry, several challenges remain. The synthesis of polysubstituted piperazines with high stereocontrol can be complex and often requires multi-step procedures. nih.govmdpi.com Furthermore, the direct C-H functionalization of the piperazine ring, a highly desirable transformation for late-stage diversification, remains a significant hurdle. nih.gov

However, these challenges also present exciting opportunities for innovation. The development of novel catalytic systems for direct and selective C-H functionalization would revolutionize the synthesis of complex piperazine derivatives. mdpi.com Moreover, the increasing complexity of chiral molecules necessitates the development of more sophisticated analytical techniques for their separation and characterization. chiralpedia.com Addressing these challenges will require a multidisciplinary approach, combining expertise in synthetic organic chemistry, catalysis, analytical chemistry, and computational modeling. scirea.org The continued exploration of the chemical space around chiral piperazines like this compound holds immense potential for the discovery of new therapeutic agents and functional materials. nih.govnih.gov

Q & A

Basic Research Questions

Q. What are the key considerations for optimizing the synthesis of (S)-2-(Pyridin-2-ylmethyl)piperazine in academic settings?

- Methodological Answer : Synthesis typically involves nucleophilic substitution or coupling reactions between pyridylmethyl derivatives and piperazine precursors. Critical parameters include:

- Solvent choice : Polar aprotic solvents (e.g., acetonitrile) enhance reaction efficiency due to their ability to stabilize transition states .

- Catalysts : Palladium or nickel complexes may accelerate cross-coupling steps, though ligand design (e.g., pyridyl-piperazine ligands) can influence regioselectivity .

- Chiral resolution : Enantiomeric purity is achieved via chiral chromatography or asymmetric catalysis, as the (S)-configuration is critical for biological activity .

- Validation : Monitor reaction progress via TLC or HPLC, and confirm enantiopurity using chiral stationary-phase chromatography or circular dichroism (CD) spectroscopy.

Q. How can the structural and conformational properties of this compound be characterized experimentally?

- Methodological Answer :

- X-ray crystallography : Resolve the absolute (S)-configuration and piperazine ring conformation (chair vs. boat) using single-crystal XRD. For example, related piperazine derivatives show chair conformations with puckering parameters (Q = 0.5804 Å) .

- NMR spectroscopy : Analyze - and -NMR to confirm substitution patterns. Pyridyl protons typically resonate at δ 7.2–8.5 ppm, while piperazine methylenes appear at δ 2.5–3.5 ppm .

- Computational modeling : Density functional theory (DFT) predicts electronic interactions between the pyridyl and piperazine moieties, aiding in understanding intramolecular hydrogen bonding or steric effects .

Q. What are the common reactivity patterns of this compound in organic transformations?

- Methodological Answer :

- Nucleophilic substitution : The piperazine nitrogen reacts with electrophiles (e.g., alkyl halides) to form quaternary ammonium salts. Steric hindrance from the pyridyl group may limit reactivity at the 2-position .

- Coordination chemistry : Acts as a bidentate ligand via pyridyl-N and piperazine-N, forming stable complexes with transition metals (e.g., Pt(II), Cu(II)) for catalytic or therapeutic applications .

- Photophysical interactions : Pyridyl groups participate in photo-induced electron transfer (PET) with fluorophores, useful in designing Hg(II) sensors .

Advanced Research Questions

Q. How does the coordination behavior of this compound influence its application in metal-catalyzed reactions?

- Methodological Answer :

- Ligand design : The pyridyl-piperazine scaffold forms tetradentate ligands (e.g., with Pt(II)), enabling catalytic oxidation or aziridination reactions. Steric effects from the (S)-configuration modulate metal center accessibility .

- Spectroscopic validation : Use X-ray absorption spectroscopy (XAS) or EPR to study metal-ligand bonding. For example, Pt(II) complexes exhibit distinct d-d transition bands in UV-Vis spectra .

- Catalytic efficiency : Compare turnover numbers (TON) in oxidation reactions (e.g., alkene epoxidation) against ligands with alternative stereochemistry .

Q. What computational approaches are effective in predicting the pharmacological interactions of this compound?

- Methodological Answer :

- Molecular docking : Simulate binding to biological targets (e.g., serotonin receptors) using AutoDock Vina. The pyridyl group’s π-π stacking and H-bonding with active-site residues are critical .

- MD simulations : Assess stability of ligand-receptor complexes over 100-ns trajectories. Parameters like RMSD (<2 Å) and binding free energy (ΔG < -8 kcal/mol) validate target engagement .

- ADMET prediction : Use SwissADME to evaluate pharmacokinetics. The compound’s logP (~2.5) and topological polar surface area (TPSA ~45 Ų) suggest moderate blood-brain barrier permeability .

Q. How can contradictions in biological activity data for this compound derivatives be resolved?

- Methodological Answer :

- Structure-activity relationship (SAR) studies : Systematically vary substituents (e.g., electron-withdrawing groups on pyridyl) and compare IC50 values in receptor-binding assays .

- Orthogonal assays : Validate receptor affinity via radioligand binding (e.g., -radiolabeled ligands) and functional assays (e.g., cAMP modulation in HEK293 cells) .

- Crystallographic evidence : Resolve ligand-receptor co-crystals to identify binding motifs. For example, sulfonylpiperazine derivatives show enhanced antimicrobial activity via H-bonding with bacterial enzymes .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.